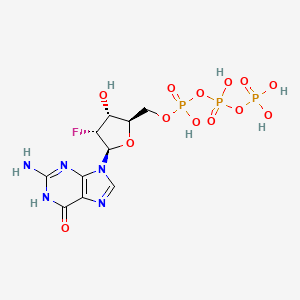
2'-Fluoro-2'-deoxyguanosine-5'-triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Fluoro-2’-deoxyguanosine-5’-triphosphate is a modified nucleotide analog that has a fluorine atom substituted at the 2’ position of the deoxyribose sugar. This compound is used extensively in biochemical and molecular biology research due to its unique properties, which include increased stability and resistance to enzymatic degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-2’-deoxyguanosine-5’-triphosphate typically involves the fluorination of 2’-deoxyguanosine followed by phosphorylation. The fluorination step can be achieved using various fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The phosphorylation step involves the use of phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoramidite chemistry.
Industrial Production Methods
Industrial production of 2’-Fluoro-2’-deoxyguanosine-5’-triphosphate involves large-scale synthesis using automated synthesizers and high-throughput purification techniques. The process is optimized for high yield and purity, often employing chromatographic methods for purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions
2’-Fluoro-2’-deoxyguanosine-5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Phosphorylation: The triphosphate group can be modified or extended through phosphorylation reactions.
Common Reagents and Conditions
Fluorination: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor.
Phosphorylation: Phosphorus oxychloride (POCl3), phosphoramidite reagents.
Major Products
The major products formed from these reactions include various phosphorylated derivatives and modified nucleotides that can be used in further biochemical applications.
Aplicaciones Científicas De Investigación
2’-Fluoro-2’-deoxyguanosine-5’-triphosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of diagnostic reagents and molecular biology kits.
Mecanismo De Acción
The mechanism of action of 2’-Fluoro-2’-deoxyguanosine-5’-triphosphate involves its incorporation into DNA or RNA strands during polymerase reactions. The presence of the fluorine atom at the 2’ position enhances the stability of the nucleotide and increases resistance to enzymatic degradation. This modification can affect the overall structure and function of the nucleic acid, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2’-Fluoro-2’-deoxycytidine-5’-triphosphate
- 2’-Fluoro-2’-deoxyadenosine-5’-triphosphate
- 2’-Fluoro-2’-deoxythymidine-5’-triphosphate
Uniqueness
2’-Fluoro-2’-deoxyguanosine-5’-triphosphate is unique due to its specific incorporation into guanine-rich regions of nucleic acids, which can influence the stability and function of the resulting DNA or RNA. Its resistance to enzymatic degradation makes it particularly valuable in therapeutic and diagnostic applications.
Propiedades
Fórmula molecular |
C10H15FN5O13P3 |
|---|---|
Peso molecular |
525.17 g/mol |
Nombre IUPAC |
[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15FN5O13P3/c11-4-6(17)3(1-26-31(22,23)29-32(24,25)28-30(19,20)21)27-9(4)16-2-13-5-7(16)14-10(12)15-8(5)18/h2-4,6,9,17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18)/t3-,4-,6-,9-/m1/s1 |
Clave InChI |
KYEUAYQSPABKRL-DXTOWSMRSA-N |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)N=C(NC2=O)N |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


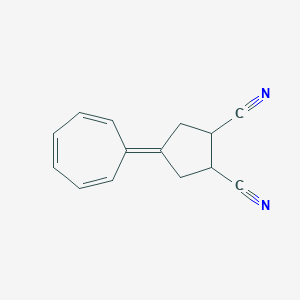
![[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14754894.png)
![N-[2-Amino-5-(diethylamino)phenyl]acetamide](/img/structure/B14754898.png)
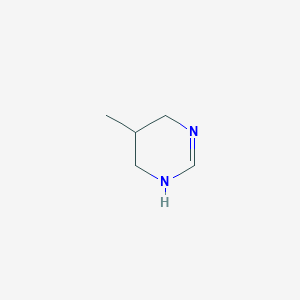
![10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14754904.png)
![6-Chloro-5-methoxybenzo[d]isoxazole](/img/structure/B14754906.png)
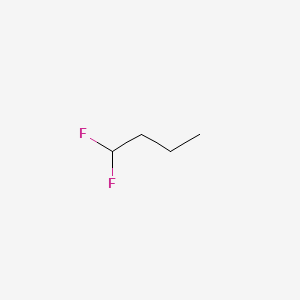
![(1R,5S)-N-cyclopropyl-7-[4-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]phenyl]-N-[(2,3-dimethylphenyl)methyl]-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide;methanesulfonic acid](/img/structure/B14754914.png)
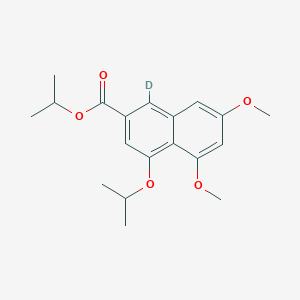
![(2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl)cyclohexyl]amino]thioxomethyl]amino]butanamide](/img/structure/B14754930.png)
![2-Ethoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14754932.png)
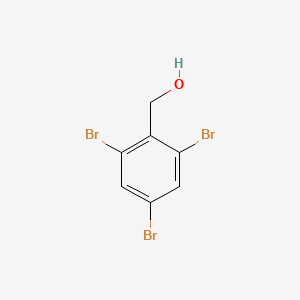
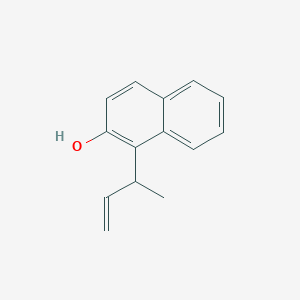
![2,2'-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane]](/img/structure/B14754942.png)
